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Compound of Interest

Compound Name: (R)-4-Benzyl-[1,4]oxazepan-6-ol

CAS No.: 1022915-31-6

Cat. No.: B1343959 Get Quote

Executive Summary
The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one

nitrogen atom—represents a privileged structure in modern medicinal chemistry.[1] Unlike their

five- and six-membered counterparts (oxazolidines, morpholines), 1,4-oxazepanes possess

unique conformational flexibility that allows them to mimic peptide turns and occupy distinct

regions of chemical space.[1]

This guide analyzes the biological potential of chiral 1,4-oxazepanes, specifically focusing on

their utility as non-steroidal Progesterone Receptor (PR) antagonists and CNS-active

anticonvulsants.[1] It provides a critical review of Structure-Activity Relationships (SAR) and

details a validated solid-phase synthetic protocol for generating chiral libraries, a crucial step

for lead optimization.[1]

Structural & Stereochemical Significance[1]
Conformational Biasing
The seven-membered ring of 1,4-oxazepane is non-planar, typically adopting a twisted chair or

boat conformation.[1] This non-planarity is a feature, not a bug. It allows the scaffold to project

substituents into specific vectors that are inaccessible to flat aromatic systems.[1]
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Chirality: Introducing stereocenters (e.g., at C2, C3, or C5) locks the ring into a preferred

conformation, reducing the entropic penalty upon binding to a protein target.[1]

Peptidomimetics: The 1,4-oxazepane skeleton can effectively mimic the

and

residues of a

-turn, making it valuable for disrupting protein-protein interactions.[1]

Therapeutic Applications
Endocrinology: Non-Steroidal Progesterone Receptor
(PR) Antagonists
One of the most potent applications of the 1,4-oxazepane scaffold (specifically the

benzo[1,4]oxazepine subclass) is in the modulation of the progesterone receptor.[1]

Clinical Context: PR antagonists are critical for treating endometriosis, uterine fibroids, and

breast cancer.[1] Traditional steroidal antagonists (e.g., mifepristone) often suffer from cross-

reactivity with the Glucocorticoid Receptor (GR), leading to side effects like cortisol

dysregulation.[1]

The Oxazepane Solution: 7-aryl-1,4-benzoxazepines have emerged as highly selective non-

steroidal PR antagonists.[1][2]

Mechanism of Action: These compounds compete with progesterone for the ligand-binding

domain (LBD).[1] The 7-aryl substituent protrudes into the "11

-pocket" of the receptor, inducing a conformational change that prevents co-activator
recruitment.[1]

Key SAR Findings:

Structural Feature Modification Effect

Core Scaffold
1,4-Benzoxazepin-2-one is essential for
optimal binding geometry.[1]
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| C7 Position | Substitution with a 4-fluorophenyl or 4-cyanophenyl group dramatically increases

potency (

nM) and selectivity over GR (>100-fold).[1] | | N1 Position | Small alkyl groups (Me, Et) are
tolerated; bulky groups decrease affinity.[1] |

CNS Disorders: Anticonvulsant Activity
Derivatives such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have

demonstrated significant anticonvulsant properties in maximal electroshock (MES) models.[1]

[3]

Proposed Mechanism: Similar to carbamazepine and oxcarbazepine, these compounds

likely stabilize the inactivated state of voltage-gated sodium channels (

), preventing high-frequency repetitive neuronal firing.[1]

Advantage: The oxazepine ring offers a different metabolic profile compared to the

dibenzazepine ring of carbamazepine, potentially reducing the risk of toxic epoxide

metabolite formation.[1]

Visualization: SAR Logic of PR Antagonists
The following diagram illustrates the structural logic for designing selective PR antagonists

using the benzoxazepine scaffold.
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Figure 1: Structure-Activity Relationship (SAR) logic for 1,4-benzoxazepine-based PR

antagonists.

Technical Protocol: Solid-Phase Synthesis of Chiral
1,4-Oxazepanes
Objective: To synthesize a library of chiral 1,4-oxazepane-5-carboxylic acids using a polymer-

supported homoserine strategy. This method is self-validating as the final cyclization step

releases the product from the resin; failure to cyclize results in the compound remaining bound.

[1]

Reagents & Materials:

Resin: Wang resin (100–200 mesh, 1.4 mmol/g loading).[1][4]

Amino Acid: Fmoc-L-Homoserine(TBDMS)-OH.[1]

Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1]

Solvents: DMF, DCM (Anhydrous).[1]

Cleavage Cocktail: 50% TFA (Trifluoroacetic acid) in DCM.[1]

Step-by-Step Methodology
1. Resin Loading (Immobilization)[1][4]

Swell Wang resin (1.0 g) in DCM for 30 min.

Dissolve Fmoc-HSe(TBDMS)-OH (3 equiv) in dry DMF/DCM (1:1).[1]

Add DIC (1.5 equiv) and DMAP (0.1 equiv) to the solution.[1]

Add the mixture to the resin and shake at room temperature (RT) for 16 hours.

Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1]

Validation: Check loading via Fmoc UV-quantification (Target: 0.6–0.8 mmol/g).[1]
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2. Fmoc Deprotection & Sulfonylation[1]
Treat resin with 20% piperidine in DMF (2 x 15 min). Wash thoroughly.[1]

React the free amine with 2-nitrobenzenesulfonyl chloride (NsCl, 4 equiv) and DIPEA (8

equiv) in DCM for 2 hours.

Result: Formation of the N-nosyl sulfonamide (activates nitrogen for alkylation).[1]

3. Alkylation (Introduction of Diversity)[1]
Suspend resin in dry DMF.[1]

Add 2-bromoacetophenone derivative (5 equiv) and

(10 equiv).

Shake at RT for 16 hours.

Wash resin thoroughly to remove excess alkylating agent and salts.[1]

4. Cyclization & Cleavage (The Critical Step)
This step utilizes the "acid-assisted spontaneous lactonization" mechanism.[1]

Treat the resin with 50% TFA in DCM for 1 hour.[1]

Mechanism: The acid removes the TBDMS protecting group from the homoserine hydroxyl.

[1] The exposed hydroxyl attacks the ketone (from the acetophenone moiety) or the amide

backbone, leading to cyclization and simultaneous cleavage from the Wang linker.[1]

Collect the filtrate.[1]

Evaporate volatiles under nitrogen stream.[1][4]

Purification: Dissolve residue in MeCN/H2O and purify via semi-preparative RP-HPLC (C18

column).

Data Summary Table: Expected Yields

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://cdnx.uobabylon.edu.iq/undergrad_projs/RUFYHIeKvEKGsDbZ14A8Q.pdf
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07997a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R-Group
(Acetophenone)

Yield (%) Purity (%) Notes

H (Unsubstituted) 85-90 >95 Rapid cyclization

4-F (Para-Fluoro) 80-85 >95
High biological

relevance

4-OMe (Electron

Donating)
70-75 >90

Slower cyclization

kinetics

| 2-Br (Ortho-Steric Bulk) | 40-50 | ~85 | Steric hindrance reduces yield |[1]

Visualization: Synthetic Workflow
Step 1: Resin Loading

(Fmoc-HSe-OH + Wang Resin)

Step 2: Deprotection & Nosylation
(Removal of Fmoc, Addition of Ns)

Step 3: N-Alkylation
(Introduction of Ketone Handle)

Step 4: Acidic Cleavage (TFA)
(TBDMS Removal)

Step 5: Spontaneous Cyclization
(Formation of 1,4-Oxazepane)

 Intramolecular Attack
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Figure 2: Solid-phase synthetic pathway for chiral 1,4-oxazepane-5-carboxylic acids.
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Future Perspectives
The 1,4-oxazepane scaffold is currently underutilized in Fragment-Based Drug Discovery

(FBDD).[1] Its high solubility and defined vectors make it an ideal candidate for "3D-fragment"

libraries, moving away from flat aromatic fragments.[1] Future work should explore:

PROTAC Linkers: Using the oxazepane ring as a rigid linker to improve the permeability of

proteolysis-targeting chimeras.[1]

HDAC Inhibition: While not a classic zinc-binder, hybrid molecules incorporating hydroxamic

acids onto the N4-position of the oxazepane ring could yield novel, isoform-selective HDAC

inhibitors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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